

HPLC method development for quantification of Monatepil Maleate in plasma

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An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of **Monatepil Maleate** in Plasma.

Introduction

Monatepil is a pharmaceutical agent known for its dual action as a calcium channel blocker and an α1-adrenergic receptor antagonist, primarily used as an antihypertensive medication.[1] The quantification of **Monatepil Maleate** in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments, which are integral parts of drug development and clinical application.[2] This document provides a comprehensive protocol for a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **Monatepil Maleate** in human plasma. The protocol details the sample preparation, chromatographic conditions, and a full validation strategy according to international guidelines.[2][3]

Physicochemical Properties of Monatepil Maleate

A fundamental understanding of the analyte's properties is critical for method development.

- Chemical Name: N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide maleate[1]
- Chemical Formula: C28H30FN3OS (Monatepil base)[1]



- Molar Mass: 475.63 g/mol (Monatepil base)[1]
- Chemical Structure: (Image of Monatepil's chemical structure would be placed here in a formal document)
- General Properties: Monatepil is an orally active compound.[4] Its structure contains chromophores, such as aromatic rings, making it suitable for UV detection.

Experimental Protocols

Instrumentation and Materials

- HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[5]
- Reagents: HPLC grade acetonitrile and methanol, analytical grade orthophosphoric acid, and purified water.
- Internal Standard (IS): Prazosin is proposed as a suitable internal standard due to its structural similarity (piperazine ring) and chromatographic behavior.

Chromatographic Conditions

- Mobile Phase: A mixture of Acetonitrile and Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) in a 60:40 v/v ratio.[6]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 230 nm (based on the UV-absorbing chromophores in the molecule; requires optimization by scanning).
- Injection Volume: 20 μL.



• Run Time: Approximately 10 minutes.

Preparation of Solutions

- Standard Stock Solution (100 μg/mL): Accurately weigh 10 mg of **Monatepil Maleate** reference standard and dissolve it in a 100 mL volumetric flask with methanol.
- Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Prazosin and dissolve it in a 100 mL volumetric flask with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 μg/mL to 20 μg/mL.
- Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with
 the appropriate working standard solutions to achieve final concentrations for the calibration
 curve (e.g., 10, 25, 50, 100, 250, 500 ng/mL). Prepare QC samples at low, medium, and high
 concentrations (e.g., 30, 200, and 400 ng/mL).[7]

Plasma Sample Preparation Protocol

A protein precipitation method is employed for its simplicity and efficiency in extracting the analyte from the plasma matrix.[8][9]

- Pipette 500 μ L of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
- Add 50 μL of the Internal Standard working solution (e.g., at 1 μg/mL).
- Vortex the mixture for 30 seconds.
- Add 1.0 mL of ice-cold acetonitrile to precipitate the plasma proteins.[10]
- Vortex vigorously for 2 minutes.
- Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
- Carefully transfer the clear supernatant to a clean tube.



- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue with 200 μL of the mobile phase.
- Vortex for 1 minute and transfer the solution to an HPLC vial for injection.

Bioanalytical Method Validation Protocol

The developed method must be validated according to regulatory guidelines (e.g., ICH M10) to ensure its reliability for bioanalytical applications.[2][11]

Selectivity and Specificity

 Protocol: Analyze six different blank human plasma samples to check for any interfering peaks at the retention times of Monatepil Maleate and the internal standard.

Calibration Curve and Linearity

• Protocol: Prepare a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of **Monatepil Maleate**. The curve should be constructed using a blank sample, a zero sample (spiked with IS only), and at least six non-zero concentration levels.

[2] The linearity should be assessed using a weighted linear regression model (1/x or 1/x²).

Accuracy and Precision

Protocol: Determine the intra-day (within-run) and inter-day (between-run) accuracy and precision by analyzing the QC samples (Low, Medium, High) in six replicates on the same day and on three different days.[12] The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV%) should not exceed 15% (20% for LLOQ).[3]

Lower Limit of Quantification (LLOQ)

 Protocol: The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20% of nominal) and precision (CV% ≤ 20%).
 [12]

Recovery and Matrix Effect



Protocol:

- Recovery: Compare the peak area of the analyte from extracted plasma samples (spiked before extraction) to the peak area of post-extraction spiked samples at three QC levels.
- Matrix Effect: Compare the peak area of the analyte in post-extraction spiked plasma samples with the peak area of pure standard solutions at the same concentration.

Stability

- Protocol: Evaluate the stability of Monatepil Maleate in plasma under various conditions by analyzing QC samples:
 - Freeze-Thaw Stability: After three freeze-thaw cycles (-20°C to room temperature).
 - Bench-Top Stability: At room temperature for a period that reflects the expected sample handling time (e.g., 6 hours).
 - Long-Term Stability: Stored at -20°C or -80°C for a duration covering the study period.
 - Autosampler Stability: In the autosampler at a set temperature (e.g., 4°C) for the expected duration of an analytical run.

Data Presentation

The following tables summarize the expected validation results for the method.

Table 1: Calibration Curve Parameters

Parameter	Value
Linearity Range	10 - 500 ng/mL
Regression Equation	y = 0.005x + 0.002
Correlation Coefficient (r²)	> 0.998

| Weighting Factor | 1/x² |



Table 2: Accuracy and Precision Data

QC Level	Nominal Conc. (ng/mL)	Intra-Day Accuracy (%)	Intra-Day Precision (CV%)	Inter-Day Accuracy (%)	Inter-Day Precision (CV%)
LLOQ	10	95.5 - 108.2	< 10.5	93.1 - 109.5	< 12.3
Low	30	97.2 - 104.5	< 8.2	96.5 - 105.1	< 9.8
Medium	200	98.1 - 102.3	< 6.5	97.8 - 103.4	< 7.1

| High | 400 | 99.0 - 101.5 | < 5.1 | 98.5 - 102.0 | < 6.4 |

Table 3: Stability and Recovery Summary

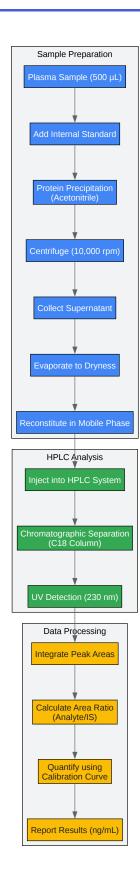
Parameter	Condition	Result
Recovery	Low, Med, High QC	85 - 95%
Matrix Effect	Low, High QC	92 - 103%
Stability		
Freeze-Thaw (3 cycles)	-20°C to RT	Stable (% change < 15%)
Bench-Top (6 hours)	Room Temperature	Stable (% change < 15%)
Long-Term (30 days)	-80°C	Stable (% change < 15%)

| Autosampler (24 hours) | 4°C | Stable (% change < 15%) |

Visualizations

The following diagrams illustrate the key workflows and logical processes described in this protocol.

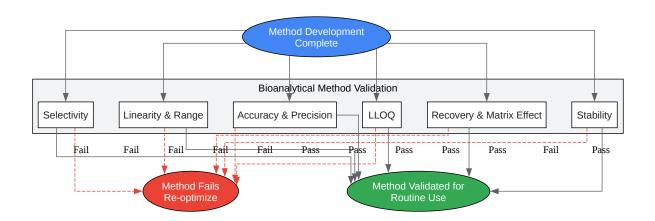




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Caption: Workflow for **Monatepil Maleate** quantification in plasma.





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Caption: Logical workflow for the bioanalytical method validation process.

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